1-(4-Methoxymethylphenyl)ethanol
Overview
Description
“1-(4-Methoxymethylphenyl)ethanol” is a chemical compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .
Scientific Research Applications
Biocatalytic Production and Optimization
1-(4-Methoxymethylphenyl)ethanol, particularly its enantiopure (S)-form, is significant for producing various drug intermediates. A study by Kavi et al. (2021) demonstrated the synthesis of (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke as a biocatalyst. They focused on optimizing experimental conditions like pH, incubation period, temperature, and agitation speed for efficient production. Their model achieved over 99% conversion and enantiomeric excess, and 96% yield, making it highly effective for producing substances like antihistamines (Kavi, Özdemir, Dertli, & Şahin, 2021).
Asymmetric Biosynthesis in Various Systems
Lou Wenyong (2011) studied the biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol. They found that the efficiency of the reaction improved with the use of ionic liquid-containing co-solvent systems and biphasic systems. The study highlights the importance of solvent type on the catalytic performance of biocatalysts (Lou Wenyong, 2011).
Solvent Influence on Photophysical Properties
Research by Demets et al. (2006) explored the solvatochromism of 4-Methoxy-N-methyl-1,8-naphthalimide and its UV-vis spectral properties in various solvents, including ethanol-water mixtures. This study provided insights into the influence of solvent polarity and hydrogen-bond donor capability on the photophysical properties of related compounds (Demets, Triboni, Alvarez, Arantes, Filho, & Politi, 2006).
Enantioselective Reduction and Hydrolysis
Jia‐Yan Liu et al. (2014) explored the enantioselective hydrolysis of 1-(3’,4’-methylenedioxyphenyl)ethyl acetate using a Bacillus amyloliquefaciens esterase for producing (R)-1-(3’,4’-methylenedioxyphenyl)ethanol. This research is crucial for synthesizing chiral intermediates for pharmaceutical compounds like Steganacin and Salmeterol. They achieved significant improvement in enantioselectivity under optimized conditions (Liu, Zheng, Imanaka, & Xu, 2014).
Photographic Print Preservation and Restoration
A study by A. Baynes-Cope (1978) explored the use of Methoxy ethanol as a solvent to remove dry-mounted photographic prints from card, especially when the shellac used as adhesive becomes insoluble in ethanol. This technique is significant for the preservation and restoration of photographic materials (Baynes-Cope, 1978).
Properties
IUPAC Name |
1-[4-(methoxymethyl)phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)10-5-3-9(4-6-10)7-12-2/h3-6,8,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLAIUQVVHCFKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)COC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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